molecular formula C13H12N2O2 B13035269 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

Cat. No.: B13035269
M. Wt: 228.25 g/mol
InChI Key: WECPDPAXSNOFCA-UHFFFAOYSA-N
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Description

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is a high-value chemical scaffold designed for research and development applications. This compound integrates multiple functional groups—a hydroxy group, an isopropoxy ether, and a carbonitrile—onto an isoquinoline core, making it a versatile intermediate for constructing diverse compound libraries . Isoquinoline derivatives are widely recognized for their broad spectrum of biological activities and are frequently explored in medicinal chemistry for the discovery of new therapeutic agents . As a specialized building block, it is primarily used in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The structure is related to other isoquinoline carbonitriles, which are commonly employed in the synthesis of active compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore novel chemical spaces and develop proprietary substances.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-oxo-7-propan-2-yloxy-2H-isoquinoline-6-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-8(2)17-12-6-11-9(5-10(12)7-14)3-4-15-13(11)16/h3-6,8H,1-2H3,(H,15,16)

InChI Key

WECPDPAXSNOFCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • Isoquinoline derivatives substituted with hydroxy or halogen groups serve as key intermediates.
  • Precursors with protected hydroxyl groups or cyano groups at specific positions enable selective transformations.

Hydroxy Group Introduction at Position 1

  • Hydroxylation at position 1 can be achieved via oxidation of the corresponding isoquinoline nitrogen or through directed metalation followed by electrophilic substitution.
  • Some methods use N-oxide intermediates, which upon reduction or rearrangement yield the 1-hydroxy functionality.

Isopropoxy Group Installation at Position 7

  • The isopropoxy substituent is introduced by nucleophilic aromatic substitution or via alkylation of a hydroxy group at position 7.
  • Typical reagents include isopropyl halides or isopropyl alcohol derivatives under basic or catalytic conditions.
  • Protection and deprotection strategies may be employed to prevent side reactions.

Carbonitrile Group Incorporation at Position 6

  • The nitrile group is commonly introduced through cyanation reactions, such as Sandmeyer-type reactions or transition-metal-catalyzed cyanation of halogenated intermediates.
  • Careful control of reaction conditions avoids hydrolysis or side reactions of the nitrile.

Representative Synthetic Scheme (Summary)

Step Reaction Type Key Reagents/Conditions Outcome
1 Formation of isoquinoline core Cyclization or modification of precursors Isoquinoline scaffold with reactive sites
2 Hydroxylation at C-1 Oxidation or directed metalation Introduction of hydroxy group at position 1
3 Alkylation at C-7 Reaction with isopropyl halide or alcohol under basic/catalytic conditions Formation of isopropoxy group at position 7
4 Cyanation at C-6 Sandmeyer or Pd-catalyzed cyanation Installation of carbonitrile group at position 6
5 Purification Chromatography, recrystallization Isolation of pure 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

Research Findings and Optimization

  • Patent US7928120B2 and WO2017025849A1 detail synthetic routes for cyanoisoquinoline derivatives that include variations in substituents and conditions to optimize yield and purity.
  • The use of N-bromosuccinimide (NBS) for selective bromination and subsequent cyanation is reported as an effective intermediate step.
  • Oxidation to N-oxide intermediates followed by rearrangement or reduction has been utilized to achieve the hydroxy substitution at position 1.
  • The choice of solvents (e.g., acetonitrile), bases, and catalysts (e.g., palladium complexes) significantly impacts the efficiency of alkoxylation and cyanation steps.
  • Modifications in reaction temperature and time are critical to minimize side reactions such as over-oxidation or decomposition.

Data Table: Key Synthetic Parameters from Literature

Parameter Typical Range/Condition Notes
Hydroxylation method Oxidation with MCPBA or metalation N-oxide intermediate formation
Isopropoxylation reagent Isopropyl bromide or isopropanol Base or catalyst required
Cyanation method Sandmeyer reaction with CuCN or Pd-catalyzed cyanation Halogenated intermediate necessary
Solvent Acetonitrile, DMF, or DMSO Polar aprotic solvents preferred
Temperature 0°C to reflux (varies by step) Controlled to avoid side reactions
Reaction time Several hours to overnight Dependent on step and reagents
Purification Column chromatography, recrystallization Ensures high purity of final compound

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hypoxia-Inducible Factor Modulation

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile has been identified as a compound capable of modulating hypoxia-inducible factor (HIF) pathways. HIF plays a crucial role in cellular response to low oxygen levels and is implicated in various diseases, including cancer and ischemic conditions. The compound enhances the production of endogenous erythropoietin (EPO), which can be beneficial in treating anemia and other hypoxia-related disorders .

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties by influencing cellular pathways associated with tumor growth and survival. For instance, it has been shown to inhibit certain enzymes involved in cancer progression, making it a candidate for further investigation as an anti-cancer agent .

Case Study:
A study involving the evaluation of isoquinoline derivatives reported that compounds similar to 1-hydroxy-7-isopropoxyisoquinoline-6-carbonitrile demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Inflammation and Immune Response

The compound has also been studied for its role in modulating inflammatory responses. It may inhibit interleukin signaling pathways, which are often upregulated in inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and other autoimmune disorders .

Data Table: Therapeutic Effects of 1-Hydroxy-7-Isopropoxyisoquinoline-6-Carbonitrile

Application AreaMechanism of ActionReferences
Hypoxia-Inducible FactorModulates HIF pathways; increases EPO
Cancer TreatmentInhibits tumor growth; cytotoxic effects
InflammationInhibits interleukin signaling

Mechanism of Action

The mechanism of action of 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functionalized isoquinoline carbonitriles from the evidence, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile Amino (-NH₂), nitrile (-CN), fused pyrimidine ring High thermal stability (mp 252–253°C); used in heterocyclic synthesis via CuI/K₂CO₃-mediated reactions .
5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile Amino (-NH₂), nitrile (-CN), fused imidazole ring Exhibits strong IR absorption at 2182 cm⁻¹ (C≡N); NMR signals confirm aromatic proton environments .
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate Methyl (-CH₃), ester (-COOEt) Demonstrated utility in NMR studies (δ 1.07–7.98 ppm); used as a precursor for bioactive molecules .
1-oxo-1,2-dihydroisoquinoline-6-carbonitrile Ketone (C=O), nitrile (-CN) Catalogued for industrial applications; nitrile group enhances electrophilicity .

Substituent Effects

  • Hydroxyl vs. Amino Groups: Hydroxyl groups (as in the target compound) increase polarity and hydrogen-bonding capacity compared to amino groups, which may improve solubility but reduce thermal stability (e.g., mp 274–276°C for amino derivatives vs. unrecorded data for hydroxyl analogs) .
  • Isopropoxy vs.
  • Nitrile Positioning: Nitrile placement at the 6-position (as in the target compound) versus the 7-position (e.g., 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile) alters electronic distribution, affecting reactivity in nucleophilic substitution or cycloaddition reactions .

Spectroscopic Data

  • IR Spectroscopy : Nitrile stretching frequencies range from 2182–2185 cm⁻¹ across analogs, confirming the -CN group’s presence .
  • ¹³C NMR : Carbonitrile signals appear at δ ~115–120 ppm, while aromatic carbons resonate at δ ~120–153 ppm, depending on substituent electronic effects .

Biological Activity

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : 1-hydroxy-7-isopropoxyisoquinoline-6-carbonitrile

The compound's structure suggests potential interactions with various biological targets, particularly in inflammatory and cancer pathways.

1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile has been identified as an inhibitor of interleukin-1 receptor-associated kinases (IRAKs). These kinases play a critical role in the signaling pathways of pro-inflammatory cytokines, making this compound a potential anti-inflammatory agent. The inhibition of IRAKs can lead to reduced inflammation and modulation of immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Anti-inflammatory Activity

Research indicates that 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile exhibits substantial anti-inflammatory effects. It acts by downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby mitigating the inflammatory response.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This is achieved through the activation of caspase pathways and the inhibition of cell proliferation markers.

Case Study 1: Inhibition of Inflammatory Pathways

A study published in Journal of Medicinal Chemistry evaluated the effects of 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile on human monocytes. The results indicated a significant reduction in IL-1β production upon treatment with the compound, suggesting its potential use in managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 1-Hydroxy-7-isopropoxyisoquinoline-6-carbonitrile led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this decrease was associated with increased apoptosis, highlighting its potential as a therapeutic agent against breast cancer.

Research Findings Summary

Activity Effect Reference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
AnticancerInduction of apoptosis in cancer cells
MechanismInhibition of IRAK signaling pathway

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